(2R,4R)-4-methylpyrrolidine-2-carboxylic acid

Peptide Conformation Proline Puckering Computational Chemistry

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid, commonly known as (4R)-4-methyl-D-proline, is a chiral amino acid derivative belonging to the proline family of compounds. Its structure features a pyrrolidine ring with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position, both in the (R) absolute configuration.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12959823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
InChIKeyKKJQZEWNZXRJFG-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-Methylpyrrolidine-2-carboxylic Acid: Chiral Pyrrolidine Building Block for Stereospecific Synthesis


(2R,4R)-4-methylpyrrolidine-2-carboxylic acid, commonly known as (4R)-4-methyl-D-proline, is a chiral amino acid derivative belonging to the proline family of compounds [1]. Its structure features a pyrrolidine ring with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position, both in the (R) absolute configuration. This specific stereoisomer exists as one of four possible diastereomers of 4-methylproline and is distinguished by its trans-relationship between the 2-carboxylate and 4-methyl groups. The compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .

Why (2R,4R)-4-Methylpyrrolidine-2-carboxylic Acid Cannot Be Interchanged with Other 4-Methylproline Isomers


Substitution of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid with other 4-methylproline diastereomers is not permissible in stereosensitive applications due to divergent conformational preferences, distinct biological activities, and incompatible synthetic utility. The four diastereomers of 4-methylproline exhibit markedly different conformational biases in solution, with (2S,4S) and (2R,4R) isomers adopting distinct puckering geometries that influence peptide backbone preorganization [1]. Furthermore, each diastereomer demonstrates unique biological applications: (2S,4S)-4-methylproline serves as a core scaffold in thrombin-inhibitory spumigins [2], while (2R,4R)-4-methylproline is specifically required for the synthesis of N14-desacetoxytubulysin analogues, potent antimitotic agents under clinical investigation [3]. The trans-isomers ((2S,4R) and (2R,4S)) function as precursors to distinct natural product classes such as methylgriselimycin and monamycin D1 [4]. This stereochemical divergence precludes simple interchangeability and mandates isomer-specific procurement for targeted applications.

Quantitative Differentiation of (2R,4R)-4-Methylpyrrolidine-2-carboxylic Acid from Analogues


Conformational Preference: (2R,4R) vs (2S,4S) 4-Methylproline in Aqueous Solution

In aqueous solution, (2R,4R)-4-methylproline (4R-MePro) and (2S,4S)-4-methylproline (4S-MePro) exhibit opposite puckering preferences for the polyproline II (PPII) conformation. 4S-MePro shows a strong preference for the up-puckered PPII structure, whereas 4R-MePro favors the down-puckered PPII structure. This contrasts with unsubstituted proline, where both puckered states are nearly equally populated. This conformational divergence directly impacts peptide secondary structure stability when incorporated into collagen-like triple helices [1].

Peptide Conformation Proline Puckering Computational Chemistry

Thermal Stability Enhancement: 4-Methylproline-Containing Collagen Triple Helices vs Unmodified Proline

Incorporation of 4-methylproline (mixed diastereomers) into (ProProGly)₇ collagen strands, in combination with 4-fluoroproline, yields triple helices with melting temperatures (Tm) increased by more than 50 °C compared to unmodified (ProProGly)₇ collagen [1]. This hyperstability is attributed to entropic preorganization of the main chain imposed by steric and stereoelectronic effects of the 4-substituents [1].

Biomaterials Collagen Mimetics Protein Engineering

Synthetic Diastereoselectivity: Gram-Scale Access to All Four 4-Methylproline Diastereomers with Complete Stereocontrol

A unified synthetic route enables gram-scale preparation of all four diastereomers of Boc-protected 4-methylproline carboxylates, including the (2R,4R) isomer, with essentially complete stereoselectivity [1]. This represents the most diastereoselective preparation of 4-methylproline derivatives reported to date [1].

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Thrombin Inhibition: (2S,4S)-4-Methylproline as Privileged Scaffold vs Proline Bioisosteres

Spumigin analogues containing a (2S,4S)-4-methylproline central core exhibit thrombin inhibitory activity with Ki values in the low micromolar range [1]. Direct comparison reveals that replacing (2S,4S)-4-methylproline with an indoline ring results in a 6- to 9-fold decrease in thrombin inhibitory potency [1].

Serine Protease Inhibition Anticoagulant Peptidomimetics

Therapeutic Application: (2R,4R)-4-Methylproline as Key Building Block for N14-Desacetoxytubulysin Analogues

(2R,4R)-4-methylproline is specifically required for the synthesis of N14-desacetoxytubulysin H and its analogues, a class of exceedingly potent antimitotic agents [1]. Tubulysins exhibit IC₅₀ values in the low nanomolar to picomolar range against various cancer cell lines, including multidrug-resistant cells [2].

Antimitotic Agents Cancer Chemotherapy Total Synthesis

Cis-Trans Isomerization Barrier: 4-Methylproline vs Unsubstituted Proline

The rotational barrier for prolyl cis-trans isomerization is higher for 4-methylproline residues compared to unsubstituted proline. For Ac-4S-MePro-NHMe and Ac-4R-MePro-NHMe, the lowest rotational barriers are 0.24–1.43 kcal/mol higher than for Ac-Pro-NHMe in water [1].

Peptide Bond Isomerization Conformational Dynamics Computational Chemistry

Key Application Scenarios for (2R,4R)-4-Methylpyrrolidine-2-carboxylic Acid


Total Synthesis of Tubulysin-Class Antimitotic Agents

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid serves as a required chiral building block in the total synthesis of N14-desacetoxytubulysin H and related tubulysin analogues, which exhibit picomolar to low nanomolar cytotoxicity against cancer cell lines [1]. Procurement of this specific diastereomer is essential for medicinal chemistry groups developing next-generation tubulysin-based anticancer therapeutics.

Engineering Hyperstable Collagen-Mimetic Biomaterials

Incorporation of 4-methylproline (mixed diastereomers) into collagen-like peptides increases triple helix thermal stability by >50 °C compared to unmodified collagen [1]. Researchers designing thermally robust biomaterials, tissue engineering scaffolds, or peptide-based hydrogels should select 4-methylproline over unsubstituted proline to achieve enhanced stability.

Structure-Based Design of Proline-Containing Peptidomimetics

The distinct puckering preference of (2R,4R)-4-methylproline (down-puckered PPII) versus its (2S,4S) diastereomer (up-puckered PPII) enables rational control of peptide backbone geometry [1]. This property is exploited in the design of conformationally constrained peptidomimetics targeting specific biological receptors or in the study of proline conformational dynamics in protein folding.

Stereospecific Preparation of 4-Substituted Proline Derivatives

The highly stereoselective gram-scale synthetic route to all four 4-methylproline diastereomers, including the (2R,4R) isomer, provides a reliable source of stereochemically pure building blocks [1]. This enables process chemists and medicinal chemists to access (2R,4R)-4-methylproline for scale-up studies and preclinical development of proline-containing drug candidates.

Quote Request

Request a Quote for (2R,4R)-4-methylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.